lithium;1-[2-(phenoxy)ethyl]piperidine
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Overview
Description
Lithium;1-[2-(phenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmaceuticals and natural products . The compound this compound is characterized by the presence of a lithium ion, a phenoxy group, and a piperidine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of lithium;1-[2-(phenoxy)ethyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)piperidine with phenol in the presence of a base to form 1-[2-(phenoxy)ethyl]piperidine. This intermediate is then treated with a lithium reagent, such as lithium aluminum hydride, to introduce the lithium ion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Lithium;1-[2-(phenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Lithium;1-[2-(phenoxy)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of lithium;1-[2-(phenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival, proliferation, and apoptosis . By influencing these pathways, the compound can exert various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Lithium;1-[2-(phenoxy)ethyl]piperidine can be compared with other piperidine derivatives such as:
1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine: This compound has shown potential in cancer treatment by affecting estrogen receptor pathways.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anticancer properties.
Icaridin: A piperidine derivative used as an insect repellent.
The uniqueness of this compound lies in its combination of a lithium ion with a piperidine ring and a phenoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
609337-95-3 |
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Molecular Formula |
C13H18LiNO |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
lithium;1-[2-(phenoxy)ethyl]piperidine |
InChI |
InChI=1S/C13H18NO.Li/c1-3-7-13(8-4-1)15-12-11-14-9-5-2-6-10-14;/h3-4,7-8H,2,5-6,9-12H2;/q-1;+1 |
InChI Key |
FKSHNFLWLVALTE-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=[C-]C=C2 |
Origin of Product |
United States |
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